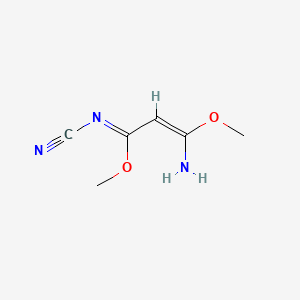

Methyl 3-amino-N-cyano-3-methoxyacrylimidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-amino-N-cyano-3-methoxyacrylimidate (CAS: 77087-96-8; molecular formula: C₆H₉N₃O₂) is a synthetic imidate ester with a unique functional group arrangement. Its structure features a cyano group (C≡N), a methoxy substituent (OCH₃), and an amino group (NH₂) attached to an acrylimidate backbone. This compound is primarily supplied by Chemos® for industrial and research applications, targeting B2B clients such as pharmaceutical companies and academic institutions . Its reactive sites make it valuable for synthesizing heterocyclic compounds, agrochemicals, or intermediates in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves multiple steps, starting from the appropriate dibenzo[c,f]pyrimido[1,6-a]azepine precursor. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits diverse reactivity due to its functional groups, enabling participation in:

Nucleophilic Substitution

The imidate group undergoes nucleophilic attack, particularly under basic conditions. This facilitates substitution with nucleophiles (e.g., amines, alcohols), forming new bonds while retaining the cyano and methoxy groups.

Cyclocondensation Reactions

The compound reacts with α-halo compounds (e.g., ethyl α-chloroacetoacetate) via two-step mechanisms:

-

Nucleophilic substitution : Replacement of the halide group.

-

Cyclocondensation : Formation of heterocyclic rings (e.g., triazine derivatives) through intramolecular cyclization .

Table 2: Reaction Mechanisms

| Reaction Type | Key Steps | Products |

|---|---|---|

| Nucleophilic substitution | Imidate group reacts with nucleophile | Substituted derivatives |

| Cyclocondensation | Substitution → Cyclization | Heterocyclic compounds (e.g., triazines) |

Structural and Spectroscopic Analysis

The compound’s structure includes:

-

E-configuration : Determined by the (E)-stereochemical descriptor in its IUPAC name .

-

Functional groups : Cyano (C≡N), methoxy (OCH₃), and imidate (–N–CO–O–) groups, enabling diverse reactivity.

Table 3: Structural Features

| Feature | Description |

|---|---|

| Molecular formula | C₆H₈N₂O₃ |

| Molecular weight | 156.14 g/mol |

| Key functional groups | Cyano, methoxy, imidate |

Analytical Characterization

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Methyl 3-amino-N-cyano-3-methoxyacrylimidate can serve as a valuable scaffold for the development of antitumor agents. The acrylamide moiety is known for its ability to act as a Michael acceptor, facilitating covalent interactions with nucleophilic residues in proteins, which is crucial for designing targeted covalent inhibitors. Research has shown that acrylamide derivatives exhibit significant biological activities, including antitumor effects against various cancer cell lines .

1.2 Inhibition of Kinases

The compound's structure allows it to function as a potential kinase inhibitor. Kinases play a vital role in cellular signaling pathways, and their dysregulation is often associated with cancer. This compound can be modified to enhance its selectivity and potency against specific kinases, making it a candidate for drug development aimed at treating cancers with known kinase mutations .

1.3 Antiviral and Anti-inflammatory Properties

Studies indicate that acrylamide derivatives can also exhibit antiviral and anti-inflammatory activities. The ability to form reversible covalent bonds may enhance the efficacy of these compounds in targeting viral proteins or inflammatory mediators, providing a dual therapeutic approach .

Polymer Science

This compound can be utilized in the synthesis of novel polymers with specific functionalities. Its reactive acrylamide group allows for incorporation into polymer chains through radical polymerization techniques. This application is particularly relevant in creating materials with tailored mechanical properties or enhanced biocompatibility for biomedical applications.

Synthetic Intermediate

As a synthetic intermediate, this compound can be employed in the synthesis of more complex organic molecules. Its functional groups facilitate further chemical transformations, allowing chemists to explore new synthetic pathways and develop novel compounds with potential applications across various domains, including agriculture and materials science .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

| Study | Focus | Findings |

|---|---|---|

| Acrylamide Moiety Study | Biological Activity | Demonstrated significant antitumor activity through Michael addition reactions with nucleophiles. |

| Novel TAK1 Inhibitors | Kinase Inhibition | Highlighted the potential of acrylamide derivatives in targeting kinases involved in cancer progression. |

| Polymer Applications | Polymer Synthesis | Explored the use of this compound in creating functionalized polymers for biomedical applications. |

Mechanism of Action

The mechanism of action of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key similarities and differences with related compounds:

Functional Group Comparison

Reactivity and Stability

- Cyano Group Reactivity: The presence of the cyano group in this compound distinguishes it from esters like methyl palmitate or ethyl linolenate. Cyano groups are electron-withdrawing, enhancing electrophilic character, which is absent in purely aliphatic esters .

Properties

CAS No. |

77087-96-8 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

methyl (E)-3-amino-N-cyano-3-methoxyprop-2-enimidate |

InChI |

InChI=1S/C6H9N3O2/c1-10-5(8)3-6(11-2)9-4-7/h3H,8H2,1-2H3/b5-3+,9-6? |

InChI Key |

DMLIIWGDMRBECT-KJORVYKVSA-N |

Isomeric SMILES |

CO/C(=C/C(=NC#N)OC)/N |

Canonical SMILES |

COC(=CC(=NC#N)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.